molecular formula C11H11N3O2S B2634359 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid CAS No. 170746-99-3

2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid

Cat. No.: B2634359
CAS No.: 170746-99-3
M. Wt: 249.29
InChI Key: IWYFNJQFRWABIB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-(4-Benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid (CAS: 170746-99-3) is a triazole derivative with the molecular formula C₁₁H₁₁N₃O₂S and a molecular weight of 249.29 g/mol . Its structure features:

  • A benzyl group (C₆H₅-CH₂-) at position 4 of the triazole ring, enhancing lipophilicity.
  • An acetic acid moiety (-CH₂COOH) at position 3, enabling hydrogen bonding and solubility in polar environments.

This compound is part of a broader class of 1,2,4-triazole derivatives known for diverse biological activities, including antifungal, antimicrobial, and enzyme inhibitory properties . The benzyl and sulfanyl groups synergistically influence its physicochemical properties, such as logP (lipophilicity) and pKa, which are critical for bioavailability and target interaction.

Properties

IUPAC Name

2-(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c15-10(16)6-9-12-13-11(17)14(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYFNJQFRWABIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170746-99-3
Record name 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid typically involves the cyclization of appropriate hydrazinecarbothioamides. One common method includes the reaction of carboxylic acid hydrazides with aryl isothiocyanates, followed by cyclization to form the triazole ring . Another method involves the S-alkylation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols in an alkaline medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the benzyl group could yield a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds, including 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study highlighted the synthesis of various triazole derivatives that displayed potent antibacterial activity comparable to standard antibiotics like norfloxacin .

1.2 Anticonvulsant Properties

Another area of interest is the anticonvulsant activity of triazole derivatives. Research indicates that certain triazole compounds can effectively reduce seizure activity in animal models. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance anticonvulsant effects, making these compounds promising candidates for further development in epilepsy treatment .

1.3 Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Compounds containing the triazole moiety have been reported to inhibit inflammatory pathways, which could lead to therapeutic applications in treating chronic inflammatory diseases. The mechanism often involves the modulation of cytokine production and the inhibition of inflammatory mediators .

Agricultural Applications

2.1 Fungicidal Properties

Triazole compounds are widely recognized for their fungicidal activities. The application of this compound in agriculture could provide an effective means to combat fungal pathogens in crops. Studies have reported that triazole-based fungicides can inhibit the growth of various fungi by interfering with their sterol biosynthesis pathways .

2.2 Plant Growth Regulation

There is emerging evidence suggesting that certain triazole derivatives may act as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to improved crop yields and resistance to environmental stresses .

Mechanism of Action

The mechanism of action of 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of 1,2,4-triazole derivatives is highly substituent-dependent. Below is a comparative analysis of key analogues:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound (170746-99-3) 4-Benzyl, 5-SH, 3-CH₂COOH C₁₁H₁₁N₃O₂S 249.29 High lipophilicity (benzyl), potential redox activity (thiol), hydrogen bonding (acetic acid).
(5-Phenyl-4H-1,2,4-triazol-3-ylsulfanyl)-acetic acid (58755-01-4) 4-Phenyl, 5-SH, 3-CH₂COOH C₁₀H₉N₃O₂S 235.26 Reduced lipophilicity vs. benzyl; antifungal activity inferred from structural similarity .
2-((4-Phenyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid 4-Phenyl, 5-(thiophen-2-ylmethyl), 3-CH₂COOH C₁₄H₁₃N₃O₂S₂ 335.41 Thiophene enhances electronic interactions; reported antimicrobial activity.
{[5-(1,3-Benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (80987-62-8) 4-Phenyl, 5-(benzodioxol), 3-CH₂COOH C₁₆H₁₂N₃O₄S 350.35 Benzodioxol increases electron density; potential CNS activity due to structural motifs.
2-[(4-Benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid (603070-41-3) 4-Benzyl, 5-CH₃, 3-CH₂COOH C₁₂H₁₃N₃O₂S 263.32 Methyl group improves metabolic stability; reduced redox activity vs. thiol.
Key Observations:

Lipophilicity : The benzyl group in the target compound increases logP compared to phenyl analogues (e.g., CAS 58755-01-4), enhancing membrane permeability .

Electronic Effects : Thiophene (in ) and benzodioxol (in ) substituents introduce aromatic heterocycles, altering electronic profiles and binding affinities.

Bioactivity : Sulfanyl (-SH) groups (as in the target compound) correlate with antioxidant and metal-chelating activities, whereas methyl or benzodioxol groups may shift activity toward antimicrobial or CNS targets .

Biological Activity

2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid (CAS No. 170746-99-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H11N3O2SC_{11}H_{11}N_{3}O_{2}S, with a molecular weight of 249.29 g/mol. Its structure features a triazole ring that is known for various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of NF-κB Pathway : Triazole derivatives have been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in cancer cell survival and proliferation. This inhibition can lead to increased apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may alter glutathione homeostasis, leading to increased ROS levels that promote apoptosis in cancer cells .

Antimicrobial Activity

The compound's triazole structure also suggests potential antimicrobial activity. Triazoles are known for their effectiveness against various bacterial strains:

  • Broad-spectrum Antibacterial Effects : Triazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure enhances their antibacterial potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its chemical structure:

Structural Feature Biological Activity
Triazole ringAnticancer activity
Sulfanyl groupEnhanced antimicrobial properties
Benzyl substitutionIncreased cytotoxicity

Case Studies

Several research articles highlight the compound's potential:

  • Study on Anticancer Activity : A study demonstrated that related triazole compounds exhibited IC50 values below those of standard chemotherapeutics like doxorubicin against various cancer cell lines . This suggests that this compound may possess similar or enhanced efficacy.
  • Antimicrobial Testing : Another investigation assessed the antibacterial properties of triazole derivatives and reported significant activity against resistant strains of bacteria, indicating the potential clinical utility of compounds like this compound .

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